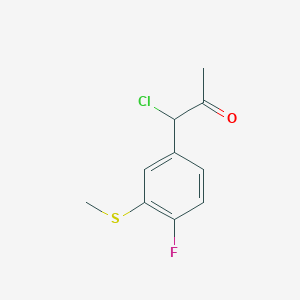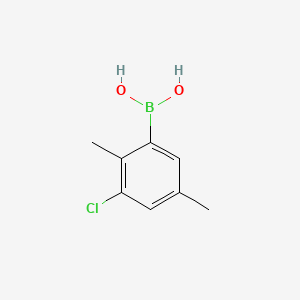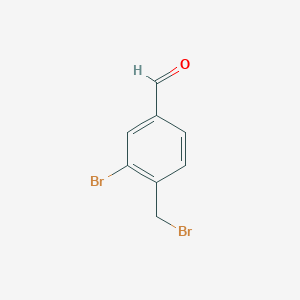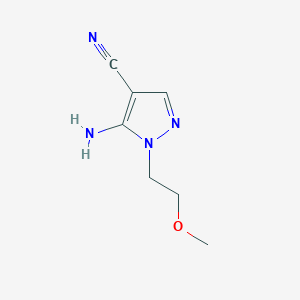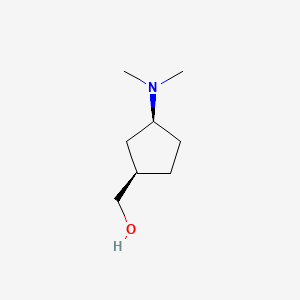
((1R,3S)-3-(Dimethylamino)cyclopentyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1R,3S)-3-(Dimethylamino)cyclopentyl)methanol: is a chiral compound with a cyclopentane ring substituted with a dimethylamino group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,3S)-3-(Dimethylamino)cyclopentyl)methanol typically involves the following steps:
Cyclopentane Derivative Formation: Starting with a cyclopentane derivative, the compound undergoes a series of reactions to introduce the dimethylamino group and the hydroxymethyl group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired enantiomer, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
((1R,3S)-3-(Dimethylamino)cyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce different alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((1R,3S)-3-(Dimethylamino)cyclopentyl)methanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties.
Wirkmechanismus
The mechanism of action of ((1R,3S)-3-(Dimethylamino)cyclopentyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group may participate in hydrogen bonding or electrostatic interactions, while the hydroxymethyl group can form additional interactions with the target molecule. These interactions can modulate the activity of the target, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
((1R,3S)-3-(Dimethylamino)cyclopentyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
((1R,3S)-3-(Dimethylamino)cyclopentyl)amine: Similar structure but with an amino group instead of a hydroxymethyl group.
((1R,3S)-3-(Dimethylamino)cyclopentyl)propane: Similar structure but with a propyl group instead of a hydroxymethyl group.
Uniqueness
((1R,3S)-3-(Dimethylamino)cyclopentyl)methanol is unique due to its specific combination of functional groups and chiral centers. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
[(1R,3S)-3-(dimethylamino)cyclopentyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-9(2)8-4-3-7(5-8)6-10/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
ORKNCBMAVOTJMZ-SFYZADRCSA-N |
Isomerische SMILES |
CN(C)[C@H]1CC[C@H](C1)CO |
Kanonische SMILES |
CN(C)C1CCC(C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


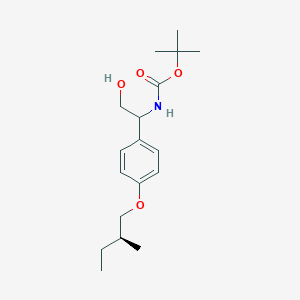

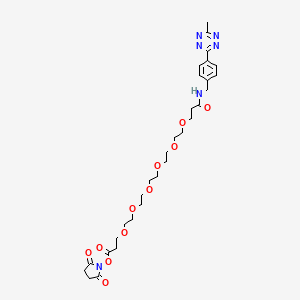
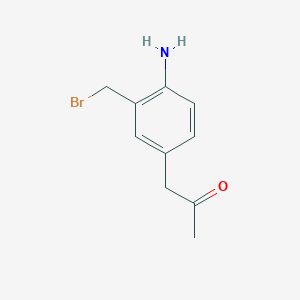
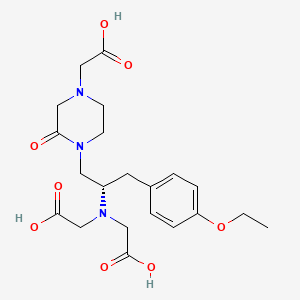
![N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14040530.png)
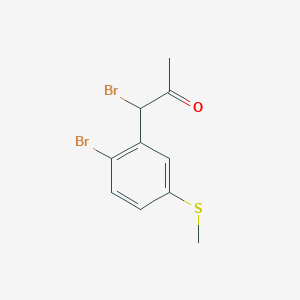
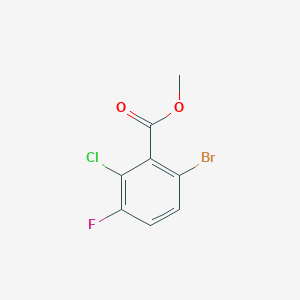
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-amino-2-methylpropanoic acid hydrate](/img/structure/B14040545.png)

